rac Cinacalcet-d3 Hydrochloride
Overview
Description
“rac Cinacalcet-d3 Hydrochloride” is a stable isotope labelled form of Cinacalcet Hydrochloride . It has a molecular formula of C22 2H3 H19 F3 N . Cl H and a molecular weight of 396.89 . It is used as a reference standard in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “rac Cinacalcet-d3 Hydrochloride” is represented by the SMILES notation: Cl. [2H]C ( [2H]) ( [2H])C (NCCCc1cccc (c1)C (F) (F)F)c2cccc3ccccc23 . The IUPAC name is N- (2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3- [3- (trifluoromethyl)phenyl]propan-1-amine;hydrochloride .Physical And Chemical Properties Analysis
“rac Cinacalcet-d3 Hydrochloride” has a molecular weight of 396.89 and an accurate mass of 396.1659 . It is stored at -20°C and shipped at room temperature .Scientific Research Applications
Pharmacokinetics and Drug Interactions
Cinacalcet hydrochloride, as a calcimimetic, demonstrates significant interactions with cytochrome P450 enzymes, particularly CYP2D6. It has been found to be a potent inhibitor of CYP2D6, similar in potency to quinidine, influencing the pharmacokinetics of other drugs metabolized by this pathway. This interaction necessitates dosage adjustments for drugs with narrow therapeutic indices metabolized predominantly by CYP2D6 when administered concomitantly with cinacalcet (Nakashima et al., 2007). Cinacalcet's pharmacokinetics are dose-proportional and are not significantly affected by varying degrees of renal impairment, nor by demographic factors like age, sex, body weight, or race (Padhi & Harris, 2009).
Interaction with Ketoconazole
Cinacalcet's pharmacokinetic profile is notably altered when administered with ketoconazole, a potent CYP3A4 inhibitor. Co-administration leads to a considerable increase in cinacalcet exposure, highlighting the need for careful monitoring and potential dosage adjustments of cinacalcet when used with strong CYP3A4 inhibitors (Harris et al., 2007).
Alternative Calcimimetic Agents
Research on alternative calcimimetic agents like evocalcet shows their potential in managing secondary hyperparathyroidism in chronic kidney disease (CKD) with fewer gastrointestinal symptoms and less impact on cytochrome P450 isozymes, suggesting an improved safety profile compared to cinacalcet (Kawata et al., 2018).
Synthesis and Analytical Methods
The synthesis of cinacalcet involves several strategies, including amide formation, reductive amination, and nucleophilic substitution. These methods highlight the complex chemistry involved in producing this calcimimetic agent (Barniol-Xicota et al., 2016). Additionally, the development and validation of a high-performance thin-layer chromatographic (HPTLC) method for analyzing cinacalcet hydrochloride demonstrates the ongoing advancements in analytical techniques for this drug (Kamatham & Veeresham, 2019).
Clinical Efficacy and Mechanism of Action
Cinacalcet's efficacy in reducing plasma parathyroid hormone (PTH) levels in patients with secondary hyperparathyroidism is well-established. It acts by increasing the sensitivity of the calcium-sensing receptors in the parathyroid gland. This mechanism underlies its effectiveness in managing conditions like secondary hyperparathyroidism and parathyroid carcinoma (Mudhar, 1990). The drug's versatility is further demonstrated in its adjunctive use for hereditary 1,25‐dihydroxyvitamin D–resistant rickets (Srivastava & Alon, 2013).
Safety And Hazards
While specific safety and hazard information for “rac Cinacalcet-d3 Hydrochloride” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
The future directions of “rac Cinacalcet-d3 Hydrochloride” could be in the treatment of secondary hyperparathyroidism in patients with Chronic Kidney Disease who are on hemodialysis or peritoneal dialysis . It could also be used for the treatment of hypercalcemia in patients with parathyroid carcinoma .
properties
IUPAC Name |
N-(2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675767 | |
Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Cinacalcet-d3 Hydrochloride | |
CAS RN |
1185097-33-9 | |
Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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